Cas no 2034229-02-0 (N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide)

N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide
- 2034229-02-0
- N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide
- AKOS032463863
- N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide
- 3-(2-methylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
- F6573-0135
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- Inchi: 1S/C20H22N4O/c1-15-5-3-4-6-17(15)8-10-20(25)22-14-16-7-9-18(21-13-16)19-11-12-23-24(19)2/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,22,25)
- InChI Key: HAHAJCPJZTYQAV-UHFFFAOYSA-N
- SMILES: O=C(CCC1C=CC=CC=1C)NCC1=CN=C(C=C1)C1=CC=NN1C
Computed Properties
- Exact Mass: 334.17936134g/mol
- Monoisotopic Mass: 334.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 59.8Ų
N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-0135-10μmol |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-10mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-1mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-15mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-75mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-5μmol |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-40mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-2mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-30mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6573-0135-3mg |
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(2-methylphenyl)propanamide |
2034229-02-0 | 3mg |
$63.0 | 2023-09-08 |
N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Book reviews
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide
Professional Introduction to N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide (CAS No. 2034229-02-0)
N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide, a compound with the CAS number 2034229-02-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this amide derivative incorporates a pyrazole ring, a pyridine moiety, and a phenyl group, which collectively contribute to its distinctive chemical behavior and biological activity.
The pyrazole ring is a heterocyclic aromatic compound that is widely recognized for its role in medicinal chemistry. Its five-membered structure, containing two nitrogen atoms, makes it a versatile scaffold for drug development. In N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide, the pyrazole ring is substituted with a methyl group at the 1-position, enhancing its reactivity and interaction with biological targets. This modification has been strategically employed to improve the compound's binding affinity and selectivity, which are critical factors in drug design.
The presence of the pyridine moiety further enhances the compound's pharmacological profile. Pyridine derivatives are well-documented for their role in various biological processes, including neurotransmitter signaling and enzyme inhibition. In this compound, the pyridine ring is connected to the pyrazole ring through a methylene group, forming a bridge that influences the overall conformation and solubility of the molecule. This structural feature is essential for optimizing pharmacokinetic properties, ensuring efficient absorption, distribution, metabolism, and excretion (ADME) profiles.
The terminal amide group in N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. This property is particularly advantageous in drug design, as it facilitates cell membrane penetration and target binding. The amide bond itself is known for its stability and bioavailability-enhancing capabilities, making it a preferred choice in many pharmaceutical formulations.
The phenyl group attached to the propanamide backbone adds another layer of complexity to the compound's structure. Phenyl derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. In this context, the 2-methylphenyl group enhances the compound's interaction with specific enzymes and receptors, potentially modulating pathways relevant to various diseases. This strategic incorporation of functional groups underscores the compound's potential as a lead molecule in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide with biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways and as a modulator of neurotransmitter receptors. The ability to predict such interactions computationally has significantly accelerated the drug discovery process, allowing for rapid optimization of lead compounds.
In vitro studies have demonstrated that N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide exhibits promising activity against several disease-related targets. For instance, preliminary data suggest that it may inhibit the activity of cyclooxygenase (COX), an enzyme crucial in inflammatory responses. Additionally, its interaction with certain neurotransmitter receptors has been linked to potential therapeutic effects in neurological disorders. These findings highlight the compound's versatility and its potential across multiple therapeutic areas.
The synthesis of N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of each functional group must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce complex molecules like this one on a larger scale.
The pharmacokinetic properties of this compound are another critical aspect of its development. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for systemic administration. Furthermore, its solubility profile has been optimized through structural modifications, ensuring effective delivery to target tissues. These pharmacokinetic advantages are essential for translating preclinical findings into clinical efficacy.
Ethical considerations are paramount in pharmaceutical research and development. The synthesis and testing of N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(2-methylphenyl)propanamide adhere strictly to regulatory guidelines designed to ensure safety and efficacy. Preclinical studies are conducted under controlled conditions to minimize risks associated with new chemical entities (NCEs). These studies provide valuable insights into the compound's toxicity profile and help determine appropriate dosing regimens for future clinical trials.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how compounds like N-{6-(1-methyl-1H-pyrazol-5-ylyl)pyridin- 3 - ylmeth yl } - 3 - ( 2 - m eth ylphen y l ) p rop an amid e are developed. AI algorithms can analyze vast datasets rapidly, identifying promising candidates based on structural features, physicochemical properties, and predicted biological activity. This approach has significantly reduced the time required from discovery to clinical candidates, accelerating the pace at which new drugs reach patients.
The future prospects for N-{6-(1-methyl- 1H-pyrazol - 5 - yl ) py ridin - 3 - ylmeth yl } - 3 - ( 2 - m eth ylphen y l ) p rop an amid e remain exciting. Ongoing research aims to further optimize its pharmacological profile, enhance bioavailability, reduce potential side effects, and explore new therapeutic indications. Collaborative efforts between academia, industry, regulatory agencies, and clinical researchers will be crucial in realizing these goals. As our understanding of disease mechanisms advances, compounds like this one will play an increasingly important role in precision medicine.
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